Cas no 1173473-80-7 ((2E)-N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-3-(2-chlorophenyl)prop-2-enamide)

(2E)-N-5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-3-(2-chlorophenyl)prop-2-enamide is a structurally complex heterocyclic compound featuring a furan-oxadiazole core with bromo and chloro substituents. Its conjugated system and electron-withdrawing groups enhance reactivity, making it a valuable intermediate in medicinal chemistry and agrochemical research. The presence of both bromofuran and chlorophenyl moieties contributes to its potential as a pharmacophore in drug discovery, particularly for targeting enzyme inhibition or receptor modulation. The oxadiazole ring improves metabolic stability, while the α,β-unsaturated amide linkage offers sites for further functionalization. This compound is suited for applications requiring precise molecular scaffolds with tunable electronic properties. Handling requires standard precautions for halogenated organics.
(2E)-N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-3-(2-chlorophenyl)prop-2-enamide structure
1173473-80-7 structure
Product name:(2E)-N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-3-(2-chlorophenyl)prop-2-enamide
CAS No:1173473-80-7
MF:C15H9BrClN3O3
Molecular Weight:394.607261419296
CID:6267884
PubChem ID:43972666

(2E)-N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-3-(2-chlorophenyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

    • (2E)-N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-3-(2-chlorophenyl)prop-2-enamide
    • (2E)-N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide
    • 1173473-80-7
    • (E)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide
    • AKOS024608194
    • F1374-2485
    • (E)-N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide
    • N-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide
    • インチ: 1S/C15H9BrClN3O3/c16-12-7-6-11(22-12)14-19-20-15(23-14)18-13(21)8-5-9-3-1-2-4-10(9)17/h1-8H,(H,18,20,21)/b8-5+
    • InChIKey: ODMVLZBHIFMWED-VMPITWQZSA-N
    • SMILES: BrC1=CC=C(C2=NN=C(NC(/C=C/C3C=CC=CC=3Cl)=O)O2)O1

計算された属性

  • 精确分子量: 392.95158g/mol
  • 同位素质量: 392.95158g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 454
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.2Ų
  • XLogP3: 3.8

(2E)-N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-3-(2-chlorophenyl)prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1374-2485-10μmol
(2E)-N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide
1173473-80-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1374-2485-2μmol
(2E)-N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide
1173473-80-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1374-2485-5μmol
(2E)-N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide
1173473-80-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1374-2485-40mg
(2E)-N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide
1173473-80-7 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1374-2485-3mg
(2E)-N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide
1173473-80-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1374-2485-1mg
(2E)-N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide
1173473-80-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1374-2485-10mg
(2E)-N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide
1173473-80-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1374-2485-30mg
(2E)-N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide
1173473-80-7 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1374-2485-15mg
(2E)-N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide
1173473-80-7 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1374-2485-20mg
(2E)-N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide
1173473-80-7 90%+
20mg
$99.0 2023-05-17

(2E)-N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-3-(2-chlorophenyl)prop-2-enamide 関連文献

(2E)-N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-3-(2-chlorophenyl)prop-2-enamideに関する追加情報

CAS No. 1173473-80-7: (2E)-N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-3-(2-chlorophenyl)prop-2-enamide - A Novel Compound with Promising Therapeutic Potential

Chemical Structure and Molecular Characteristics (2E)-N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-3-(2-chlorophenyl)prop-2-enamide is a complex organic molecule characterized by its unique combination of aromatic and heterocyclic systems. The molecule features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound with one oxygen atom and two nitrogen atoms, known for its biological activity in various pharmaceutical applications. The 5-bromofuran-2-yl substituent introduces bromine at the 5-position of a furan ring, enhancing the molecule’s reactivity and potential for interaction with biological targets. The 2-chlorophenyl group at the terminal end of the prop-2-enamide chain contributes to the molecule’s lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets. The (2E) stereochemistry of the double bond in the prop-2-enamide moiety is critical for its pharmacological activity, as it influences the molecule’s conformational flexibility and binding affinity to specific receptors.

Synthetic Pathways and Structural Optimization The synthesis of (2E)-N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-3-(2-chlorophenyl)prop-2-enamide typically involves a multi-step process that begins with the formation of the 1,3,4-oxadiazole ring through a cyclization reaction between a substituted hydrazine and a nitrile oxide. This step is crucial for establishing the core heterocyclic scaffold, which serves as the molecular framework for further functionalization. Subsequent reactions involve the introduction of the 5-bromofuran-2-yl group via a bromination reaction, followed by the coupling of the 2-chlorophenyl moiety through a Suzuki-Miyaura cross-coupling reaction. The stereochemical configuration of the (2E) double bond is achieved through controlled elimination reactions, ensuring the desired geometric isomer is formed. Recent advancements in catalytic methodologies have enabled more efficient and selective synthesis of this compound, reducing byproducts and improving overall yield.

Biological Activity and Mechanism of Action (2E)-N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-3-(2-chlorophenyl)prop-2-enamide has shown promising biological activity in preclinical studies, particularly in the context of anti-inflammatory and anti-cancer therapies. The 1,3,4-oxadiazole ring is known to interact with various enzyme systems, including phosphodiesterases and kinases, which are key regulators of cellular signaling pathways. The 5-bromofuran-2-yl substituent enhances the molecule’s ability to modulate these pathways by acting as a bioisostere for certain functional groups, thereby altering the activity of target enzymes. The 2-chlorophenyl group contributes to the molecule’s ability to bind to specific receptors, such as the PPAR-γ receptor, which is implicated in metabolic regulation and inflammation. The (2E) stereochemistry of the double bond further optimizes the molecule’s binding affinity, ensuring it selectively interacts with its intended biological targets.

Recent Research and Therapeutic Applications Recent studies have highlighted the potential of (2E)-N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-3-(2-chlorophenyl)prop-2-enamide in the treatment of inflammatory diseases and certain types of cancer. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the NF-κB signaling pathway, which is a central mediator of inflammatory responses. The 1,3,4-oxadiazole ring was found to modulate the activity of IKKβ, a key kinase in the NF-κB cascade, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, the 2-chlorophenyl group enhances the molecule’s ability to inhibit the proliferation of cancer cells by inducing apoptosis through the mitochondrial pathway. These findings suggest that this compound could be a valuable candidate for the development of novel therapeutics targeting inflammatory and oncological conditions.

Pharmacokinetic Properties and Drug Delivery The pharmacokinetic profile of (2E)-N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-3-(2-chlorophenyl)prop-2-enamide is influenced by its molecular structure, particularly the 2-chlorophenyl group and the 1,3,4-oxadiazole ring. The lipophilic nature of the 2-chlorophenyl group facilitates the molecule’s ability to penetrate cell membranes, while the polar 1,3,4-oxadiazole ring ensures sufficient solubility for oral administration. Studies have shown that this compound exhibits moderate oral bioavailability, with peak plasma concentrations achieved within 2–4 hours of administration. The (2E) stereochemistry of the double bond also plays a role in determining the molecule’s metabolic stability, as it reduces the likelihood of enzymatic degradation in the liver. These properties make the compound a strong candidate for further development into a pharmaceutical drug.

Future Directions and Challenges While (2E)-N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-3-(2-chlorophenyl)prop-2-enamide shows great promise, several challenges remain in its development. One key challenge is optimizing its selectivity for specific biological targets to minimize off-target effects. Additionally, further studies are needed to elucidate the long-term safety profile of the compound, particularly in human trials. Researchers are also exploring the possibility of modifying the molecule’s structure to enhance its therapeutic efficacy while reducing potential side effects. Advances in computational modeling and machine learning are expected to play a significant role in these efforts, enabling the prediction of molecular behavior and the design of more effective analogs.

Conclusion (2E)-N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-3-(2-chlorophenyl)prop-2-enamide represents a novel compound with significant potential in the fields of pharmaceutical science and drug development. Its unique molecular structure, combining the 1,3,4-oxadiazole ring, 5-bromofuran-2-yl substituent, 2-chlorophenyl group, and (2E) stereochemistry, offers a versatile platform for the design of targeted therapeutics. Continued research into its biological mechanisms, pharmacokinetic properties, and therapeutic applications is essential to fully realize its potential as a novel drug candidate.

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